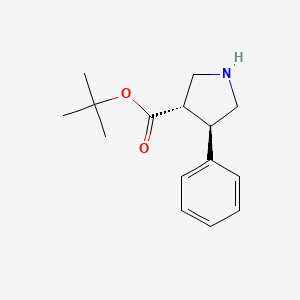
(E)-4,4,5,5-テトラメチル-2-(2-(テトラヒドロフラン-3-イル)ビニル)-1,3,2-ジオキサボロラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms. The presence of the tetrahydrofuran-3-yl group and the vinyl group attached to the boron atom adds to its versatility in chemical reactions.
科学的研究の応用
Chemistry
In chemistry, (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the formation of carbon-carbon bonds, which is essential in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
Its boron-containing structure can be utilized in the design of boron-based drugs, which have shown promise in treating various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for incorporation into polymer backbones, enhancing the properties of the resulting materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a vinyl-containing compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as column chromatography or recrystallization to ensure high purity.
化学反応の分析
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield boronic acids, while reduction can produce alkyl-substituted dioxaborolanes. Substitution reactions can lead to a variety of functionalized derivatives.
作用機序
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial in its biological activity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane include other boron-containing compounds such as:
Boronic acids: Compounds containing a boron atom bonded to two hydroxyl groups.
Borate esters: Compounds where the boron atom is bonded to alkoxy groups.
Dioxaborolanes: Compounds with a similar five-membered ring structure but different substituents.
Uniqueness
What sets (E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane apart from these similar compounds is its unique combination of the tetrahydrofuran-3-yl group and the vinyl group. This combination imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications and research contexts .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(oxolan-3-yl)ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5,7,10H,6,8-9H2,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGPSGQGXJBZEC-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Ethyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2533508.png)

![4,7,8-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2533510.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2533512.png)

![ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate](/img/structure/B2533514.png)
![ethyl 3-cyano-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533515.png)

![1-(2-methoxypyridin-4-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2533521.png)
![3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2533523.png)

![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)
![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)
